N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide
Description
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide is a chemical compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a propylpentanamide side chain. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-6-11(7-4-2)15(21)19-16-17-10-12-13(18-16)8-5-9-14(12)20/h10-11H,3-9H2,1-2H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQVFGNHDSCCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide typically involves the condensation of a quinazolinone derivative with a suitable amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to a more reduced form, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups on the quinazolinone core or the propylpentanamide side chain are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups attached to the quinazolinone core or the propylpentanamide side chain.
Scientific Research Applications
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used as a tool compound to investigate the role of quinazolinone derivatives in cellular processes.
Medicine: this compound has potential therapeutic applications due to its biological activity. It may be investigated for its effects on specific diseases or conditions.
Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The propylpentanamide side chain may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylthio)acetamide
- N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyridinylthio)acetamide
Uniqueness
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-propylpentanamide is unique due to its specific combination of a quinazolinone core and a propylpentanamide side chain. This unique structure may confer distinct biological activities and properties compared to other similar compounds. The presence of the propylpentanamide side chain may influence the compound’s solubility, stability, and binding affinity for its molecular targets, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
